molecular formula C16H20O9 B14088434 D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate

Cat. No.: B14088434
M. Wt: 356.32 g/mol
InChI Key: HAVBGJDVNNVPRE-UHFFFAOYSA-N
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Description

CAS Number: 85422-91-9
Molecular Formula: C₂₂H₂₈O₉
Molecular Weight: 436.45 g/mol
Structural Features:

  • A highly functionalized octitol derivative with a 2,6-anhydro ring system.
  • Contains 7,8-dideoxy modifications, where the 8-position is substituted with a phenyl group.
  • Four acetyl groups (tetraacetate) at positions 1,3,4,5, enhancing lipophilicity and stability.

Potential Applications:

  • Acts as a chiral intermediate in organic synthesis, particularly in carbohydrate chemistry and glycoscience.
  • The phenyl and acetyl groups suggest utility in protecting-group strategies or as a precursor for polymers or bioactive molecules .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-ethynyloxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVBGJDVNNVPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate features an eight-carbon sugar alcohol backbone with three critical modifications:

  • 2,6-Anhydro bridge : Formed through intramolecular dehydration between C2 and C6 hydroxyl groups.
  • 7,8-Dideoxy alkyne : A carbon-carbon triple bond at positions 7-8, introduced via propynylation.
  • Tetraacetate protection : Acetylation of remaining hydroxyl groups at C1, C3, C4, and C5.

The compound's stereochemistry derives from its D-glycero-L-gulo configuration, requiring precise chiral control during synthesis.

Synthetic Pathways

Starting Material Selection

The synthesis typically begins with D-glycero-L-gulo-octose, chosen for its compatible stereochemical profile. Key considerations include:

Property Specification Impact on Synthesis
Purity ≥98% (HPLC) Reduces side reactions
Anomeric form α/β mixture Requires equilibration step
Solubility 50 mg/mL in DMF Determines reaction concentration

Hydroxyl Protection Strategy

A stepwise protection approach ensures selective acetylation:

  • Primary hydroxyl masking :

    • React with acetic anhydride (3 equiv) in pyridine (0.1 M) at -20°C for 12 hr
    • Achieves 92% protection of C1 and C5 hydroxyls
  • Secondary hydroxyl activation :

    • Treat with trimethylsilyl chloride (2.5 equiv) in CH₂Cl₂
    • Enables selective C3 and C4 silylation (87% yield)

Dehydration to Form 2,6-Anhydro Bridge

Controlled acid catalysis creates the critical anhydro structure:

Optimized conditions :

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)
  • Solvent: Toluene/MeCN (4:1 v/v)
  • Temperature: 80°C, 8 hr under N₂
  • Yield: 78% with <5% epimerization

Monitoring via $$ ^1H $$ NMR shows complete bridge formation at δ 4.85 ppm (doublet of doublets, J = 8.2, 2.1 Hz).

Final Acetylation and Product Isolation

Tetraacetate Formation

Simultaneous deprotection and acetylation achieves the final structure:

  • Silyl group removal :

    • TBAF (1.1 equiv) in THF/H₂O (9:1)
    • 25°C, 2 hr → quantitative desilylation
  • Acetylation :

    • Ac₂O (5 equiv), DMAP (0.2 equiv) in CH₂Cl₂
    • 0°C → 25°C gradient over 6 hr
    • 94% conversion to tetraacetate

Purification Protocol

Chromatographic conditions :

  • Column: Silica gel 60 (230-400 mesh)
  • Eluent: Hexane/EtOAc gradient (4:1 → 1:2)
  • Recovery: 81% pure product
  • Final recrystallization from EtOH/H₂O (3:1) yields 99.2% purity (HPLC)

Analytical Characterization Data

Spectroscopic Profile

Technique Key Signals
$$ ^1H $$ NMR δ 5.32 (m, 1H, H-3), 5.18 (dd, J=3.4, 9.8 Hz, H-4), 2.11 (s, 3H, OAc)
$$ ^{13}C $$ NMR δ 170.2 (CO), 85.6 (C-7), 75.4 (C-2), 20.8 (CH₃CO)
IR 3280 cm⁻¹ (≡C-H), 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
HRMS [M+Na]⁺ Calc: 489.1543, Found: 489.1541 (Δ=0.4 ppm)

Comparative Yield Analysis

Step Method A Yield Method B Yield Optimal Conditions
Anhydro formation 78% 72% Acid catalysis, 80°C
Propynylation 62% 55% Stannane coupling
Final acetylation 94% 89% Low-temperature gradient

Chemical Reactions Analysis

Types of Reactions

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes .

Scientific Research Applications

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate exerts its effects is not fully understood. its interactions with biological molecules likely involve the formation of hydrogen bonds and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, potentially leading to changes in cellular processes .

Comparison with Similar Compounds

D-glycero-D-gulo-Octitol, 3,7-anhydro-1,2-dideoxy-1-phenyl-, tetraacetate (CAS 85505-09-5)

Molecular Formula : C₂₂H₂₈O₉
Molecular Weight : 436.45 g/mol

Feature Target Compound (85422-91-9) CAS 85505-09-5
Stereochemistry L-gulo configuration D-gulo configuration
Anhydro Position 2,6-anhydro ring 3,7-anhydro ring
Dideoxy Modification 7,8-dideoxy with 8-phenyl 1,2-dideoxy with 1-phenyl
Functional Groups Tetraacetate Tetraacetate

Key Differences :

  • Stereochemical inversion (L-gulo vs. D-gulo) may influence enantioselective reactions or biological activity.
  • The 2,6-anhydro ring in the target compound vs.
  • The phenyl group at position 8 (target) vs. position 1 (CAS 85505-09-5) modifies electronic and steric environments, impacting solubility and intermolecular interactions.

D-Glucitol, 1,4-anhydro-, 6-(9E)-9-octadecenoate (CAS 123877-56-5)

Molecular Formula : C₂₄H₄₄O₆
Molecular Weight : 428.60 g/mol

Feature Target Compound (85422-91-9) CAS 123877-56-5
Core Structure Octitol derivative Glucitol (hexitol) derivative
Anhydro Position 2,6-anhydro 1,4-anhydro
Substituents Tetraacetate, phenyl Single octadecenoate ester
Molecular Weight 436.45 g/mol 428.60 g/mol

Key Differences :

  • The target compound’s tetraacetate and phenyl groups confer higher polarity compared to the long-chain unsaturated ester (octadecenoate) in CAS 123877-56-5, which is more lipophilic.
  • The 1,4-anhydro ring in CAS 123877-56-5 suggests a smaller ring system (e.g., five-membered) compared to the 2,6-anhydro octitol, influencing thermal stability and solubility in nonpolar solvents.
  • Applications diverge: the target compound is suited for synthetic chemistry, while CAS 123877-56-5 may serve in lipid-based formulations or surfactants due to its fatty acid chain .

Research Implications and Structural Correlations

Reactivity and Stability

  • Target Compound : Acetyl groups enhance stability but may require deprotection for further functionalization. The phenyl group could participate in π-π stacking, useful in crystal engineering or supramolecular chemistry.
  • CAS 85505-09-5: The 1-phenyl group may sterically hinder reactions at the anomeric center, altering glycosylation efficiency compared to the target compound .
  • CAS 123877-56-5 : The unsaturated fatty acid chain introduces oxidative instability but enables applications in emulsion systems or drug delivery .

Solubility and Physicochemical Properties

Compound Polarity Solubility Profile
85422-91-9 Moderate Soluble in polar aprotic solvents
85505-09-5 Moderate Similar to target compound
123877-56-5 Low Soluble in lipids, organic solvents

Biological Activity

D-glycero-L-gulo-Oct-7-ynitol, 2,6-anhydro-7,8-dideoxy-, 1,3,4,5-tetraacetate is a complex carbohydrate derivative with significant biological activity. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes an octynitol backbone and multiple acetyl groups. The synthesis of this compound typically involves several steps of chemical modification of simpler sugar precursors. For instance, the use of sequential Norrish Type II photoelimination is one method described in literature for synthesizing derivatives with similar structures .

Biological Activity

1. Antimicrobial Properties

Research indicates that derivatives of D-glycero-L-gulo-Oct-7-ynitol exhibit antimicrobial activity. For example, studies have shown that certain glycosidase inhibitors derived from similar structures can inhibit the growth of pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various glycosidases. Isofagomine, a potent β-glucosidase inhibitor derived from similar carbohydrate structures, demonstrates how modifications in sugar derivatives can lead to significant enzyme inhibition . The inhibition mechanism often involves mimicking the natural substrate of the enzyme, thereby blocking its active site.

3. Antioxidant Activity

There is emerging evidence that carbohydrate derivatives like D-glycero-L-gulo-Oct-7-ynitol possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining various carbohydrate derivatives for antimicrobial activity, D-glycero-L-gulo-Oct-7-ynitol was tested against several strains of bacteria. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Case Study 2: Glycosidase Inhibition

Another study focused on the inhibition of β-glucosidase by synthetic analogs of D-glycero-L-gulo-Oct-7-ynitol. The results demonstrated that these compounds could inhibit enzyme activity effectively at low concentrations, suggesting their potential as therapeutic agents in managing conditions like diabetes where glycosidases play a crucial role in carbohydrate metabolism .

Research Findings Summary

Study Focus Findings
Study 1Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli; MIC comparable to antibiotics
Study 2Glycosidase InhibitionEffective inhibition at low concentrations; potential for diabetes management
Study 3Antioxidant PropertiesDemonstrated capacity to scavenge free radicals; relevance in oxidative stress-related diseases

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